Carbamate de tert-butyle (10-aminodécyl)

Vue d'ensemble

Description

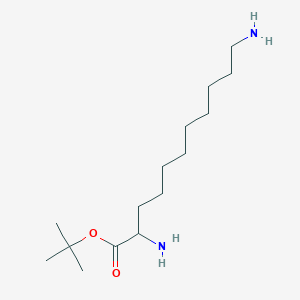

tert-Butyl (10-aminodecyl)carbamate is a chemical compound with the molecular formula C15H32N2O2 and a molecular weight of 272.43 g/mol . It is an alkane chain with terminal amine and tert-butoxycarbonyl (Boc)-protected amino groups . This compound is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other conjugation applications .

Applications De Recherche Scientifique

tert-Butyl (10-aminodecyl)carbamate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Tert-Butyl (10-aminodecyl)carbamate, also known as 1-BOC-1,10-DIAMINODECANE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other conjugation applications . The compound has an alkane chain with terminal amine and Boc-protected amino groups .

Mode of Action

The amine group of Tert-Butyl (10-aminodecyl)carbamate is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde) etc . This allows the compound to form bonds with target molecules, facilitating their degradation or modification. The Boc group can be deprotected under mild acidic conditions to form the free amine .

Biochemical Pathways

Tert-Butyl (10-aminodecyl)carbamate is involved in the synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines . This process utilizes tert-butoxide lithium as the sole base, effectively obviating the necessity for hazardous reagents and metal catalysts .

Result of Action

The primary result of Tert-Butyl (10-aminodecyl)carbamate’s action is the formation of carbamates, thiocarbamates, and ureas from Boc-protected amines . This transformation is crucial in the synthesis of bioactive compounds and pharmaceuticals .

Action Environment

Environmental factors such as temperature, pH, and solvent can influence the action, efficacy, and stability of Tert-Butyl (10-aminodecyl)carbamate. For instance, the Boc group can be deprotected under mild acidic conditions . Additionally, the compound is a flammable substance and should be kept away from fire sources and high-temperature areas .

Analyse Biochimique

Biochemical Properties

The “tert-Butyl (10-aminodecyl)carbamate” plays a crucial role in biochemical reactions. The amine group in the compound is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This property makes it a valuable component in the synthesis of PROTACs .

Molecular Mechanism

The molecular mechanism of action of “tert-Butyl (10-aminodecyl)carbamate” is primarily through its interactions with other biomolecules. As a PROTAC linker, it facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl (10-aminodecyl)carbamate can be synthesized through a multi-step process involving the protection of the amine group and subsequent reactions to introduce the Boc group. The general synthetic route involves:

Protection of the amine group: The primary amine is protected using a Boc-protecting group under mild acidic conditions.

Industrial Production Methods

Industrial production methods for tert-Butyl (10-aminodecyl)carbamate typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (10-aminodecyl)carbamate undergoes various chemical reactions, including:

Substitution reactions: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds.

Deprotection reactions: The Boc group can be removed under mild acidic conditions to form the free amine.

Common Reagents and Conditions

Carboxylic acids: React with the amine group to form amides.

Activated NHS esters: Facilitate the formation of amide bonds.

Carbonyl compounds (ketones, aldehydes): React with the amine group to form imines or amines.

Major Products Formed

The major products formed from these reactions include amides, imines, and free amines, depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

tert-Butyl carbamate: Similar in structure but lacks the long alkane chain present in tert-Butyl (10-aminodecyl)carbamate.

N-Boc-1,10-diaminodecane: Contains two Boc-protected amino groups but differs in its application and reactivity.

Uniqueness

tert-Butyl (10-aminodecyl)carbamate is unique due to its long alkane chain with terminal amine and Boc-protected amino groups, making it highly versatile for use as a linker in various chemical and biological applications .

Activité Biologique

tert-Butyl (10-aminodecyl)carbamate, also known as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), exhibits significant biological activity primarily through its role in targeted protein degradation. This article explores the compound's biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

tert-Butyl (10-aminodecyl)carbamate has the molecular formula and a molecular weight of approximately 300.48 g/mol. The compound consists of a long alkyl chain (decyl), a carbamate functional group, and a tert-butyl protecting group. This structure is essential for its function in biochemical applications, particularly in PROTAC development.

The primary biological activity of tert-butyl (10-aminodecyl)carbamate is linked to its ability to facilitate targeted protein degradation via the ubiquitin-proteasome pathway. The compound acts as a linker that connects a ligand, which binds to the target protein, with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is particularly valuable in cancer therapy, where specific proteins associated with tumor growth need to be degraded.

Applications in Research and Medicine

1. PROTAC Development:

- Targeted Protein Degradation: The compound is crucial in designing PROTACs that can selectively degrade proteins involved in various diseases, especially cancers.

- Advantages: Its structural characteristics allow for improved flexibility and spatial arrangement between functional groups, enhancing binding interactions necessary for effective targeting.

2. Antileishmanial Activity:

Research has demonstrated that derivatives of tert-butyl (10-aminodecyl)carbamate exhibit antileishmanial properties. In a study involving various analogs, compounds showed significant activity against Leishmania species, indicating potential therapeutic applications in treating leishmaniasis .

Case Studies and Research Findings

Research has highlighted several key findings regarding the biological activity of tert-butyl (10-aminodecyl)carbamate:

Propriétés

IUPAC Name |

tert-butyl N-(10-aminodecyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N2O2/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16/h4-13,16H2,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAPJHYIFKJREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216961-61-4 | |

| Record name | Decane-1,10-diamine, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.